N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine
Description
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-8-17-20-21-18(22(17)11-5-1)13-19-16-10-9-14-6-3-4-7-15(14)12-16/h3-4,6-7,9-10,12,19H,1-2,5,8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBXXOJCVXFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CNC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine typically involves multiple steps. One common method involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with carboxylic acid anhydrides and chlorides . The reaction conditions, such as temperature and the nature of the acylating agent, play a crucial role in determining the site of acylation, whether at the nitrogen atom in the heteroring or the methylene carbon atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methylene carbon atom.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and various oxidizing and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions can lead to the formation of N-acyl or C-acyl derivatives, depending on the reaction conditions .
Scientific Research Applications
N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Azepine Cores
Key Findings :
- Hybridization : Incorporation of thiazole () or acrylonitrile () moieties modulates activity. The acrylonitrile derivative exhibits superior analgesia, suggesting electron-withdrawing groups enhance target engagement.
Tetrahydronaphthalen-Amine Analogues
Key Findings :
- Piperazine Derivatives : Piperazine-containing analogues () are prioritized for kinase inhibitor development due to their basicity and hydrogen-bonding capacity.
Heterocyclic Hybrids with Naphthalen-Amines
Key Findings :
Biological Activity
N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes a naphthalene moiety and a triazoloazepine ring. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The general synthetic pathway includes:
- Formation of the Triazoloazepine Ring : This involves cyclization reactions using appropriate precursors.
- Methylation with Naphthylamine : The introduction of the naphthyl group is crucial for enhancing the compound's lipophilicity and biological interaction.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings regarding its activity include:
Antimicrobial Activity
Research indicates that derivatives of naphthylamine exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It also demonstrates antifungal properties against species like Candida albicans .
The antimicrobial efficacy is often assessed using agar diffusion methods and MIC (Minimum Inhibitory Concentration) determinations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar triazole derivatives:
- Cell Line Studies : Compounds related to this compound have shown promising results against various cancer cell lines including MGC-803 and MCF-7. For example, specific derivatives induced apoptosis in cancer cells by modulating key apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| Compound H12 | MCF-7 | 13.1 | Induction of apoptosis |
Other Biological Activities
In addition to antimicrobial and anticancer effects, the compound may exhibit:
- Anti-inflammatory Effects : Similar structures have been linked to anti-inflammatory activities through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : Compounds containing the triazole ring often demonstrate significant antioxidant capabilities by scavenging free radicals .
Case Studies
Several studies have documented the biological effects of compounds related to this compound:
- Study on Anticancer Activity : A recent investigation found that a derivative induced apoptosis in MGC-803 cells with increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
- Antimicrobial Efficacy Study : Another study demonstrated that synthesized naphthalene-based compounds exhibited moderate antimicrobial activity against various bacterial strains compared to standard antibiotics .
Q & A
Q. What synthetic strategies are recommended for preparing N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine?
A multi-step approach is typically employed, starting with the construction of the triazoloazepine core. For example, microwave-assisted synthesis (as demonstrated for similar triazole derivatives) can enhance reaction efficiency and yield . Subsequent functionalization of the core with a naphthalen-2-amine group may involve reductive amination or nucleophilic substitution. Critical parameters include solvent selection (e.g., THF or DCM) and catalyst optimization (e.g., Na(OAc)3BH for imine reduction) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of 1H/13C NMR to confirm regiochemistry (e.g., distinguishing trans isomers via coupling constants) and HPLC with a solvent system like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) for purity assessment . High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and detecting trace impurities .
Q. What analytical techniques are suitable for stability testing under varying conditions?
Accelerated stability studies in acidic/basic buffers or elevated temperatures (e.g., 40°C) can be monitored via HPLC with UV detection. Thermal stability is assessed using differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Q. What are common impurities encountered during synthesis?
By-products include unreacted intermediates (e.g., triazoloazepine precursors) or stereoisomers. Purification via preparative HPLC with gradient elution (e.g., 10 mL/min flow rate) effectively isolates the target compound .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields be resolved across synthetic protocols?
Systematic optimization of variables such as reaction temperature (e.g., −15°C for stereocontrol vs. room temperature), catalyst loading (e.g., CBS-oxazaborolidine for enantioselectivity), and solvent polarity (e.g., DCE for imine formation) is critical. Comparative studies using Design of Experiments (DoE) can identify yield-limiting factors .
Q. What computational methods aid in designing derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., binding affinity predictions with target proteins) are pivotal. The ICReDD framework integrates computational and experimental data to streamline reaction design .
Q. How does the triazoloazepine core influence pharmacological properties compared to related scaffolds?
The fused triazole-azepine system enhances conformational rigidity, potentially improving target selectivity. Comparative studies with triazolo[1,5-a]pyrimidines (e.g., logP and metabolic stability assays) reveal distinct pharmacokinetic profiles .
Q. What strategies optimize reaction conditions for scale-up without compromising yield?
Transitioning from batch to flow chemistry improves heat/mass transfer. Solvent systems like MeOH:Hexanes (used in preparative HPLC) are scalable for purification. Catalyst recycling (e.g., immobilized reagents) reduces costs .
Q. How can stereochemical outcomes in derivatives be analyzed and controlled?
Chiral HPLC (e.g., using cellulose-based columns) resolves enantiomers, while NOESY NMR confirms spatial arrangements. Asymmetric catalysis (e.g., CBS-oxazaborolidine) ensures stereocontrol during key steps like ketone reduction .
Q. What methodologies evaluate the compound’s interaction with biological targets?
Surface plasmon resonance (SPR) measures binding kinetics, while radioligand displacement assays quantify affinity for receptors (e.g., serotonin or dopamine receptors). In silico pharmacophore modeling identifies critical binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
